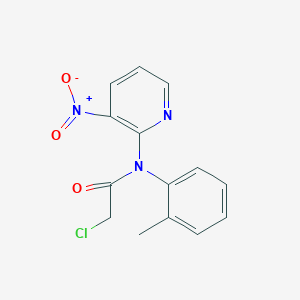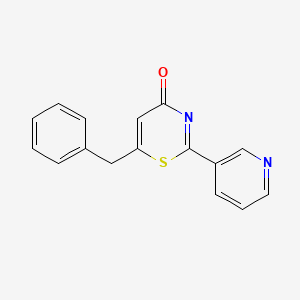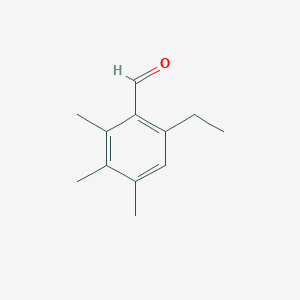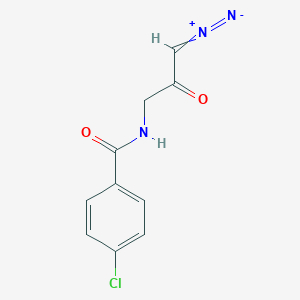
2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methylphenylamine and 3-nitropyridine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(2-methylphenyl)acetamide: Lacks the nitropyridine group, leading to different chemical and biological properties.
N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
2-Chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide is unique due to the presence of both the chloro and nitropyridine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88369-61-3 |
|---|---|
Formule moléculaire |
C14H12ClN3O3 |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
2-chloro-N-(2-methylphenyl)-N-(3-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12ClN3O3/c1-10-5-2-3-6-11(10)17(13(19)9-15)14-12(18(20)21)7-4-8-16-14/h2-8H,9H2,1H3 |
Clé InChI |
IXNZIWRMAIBULD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)


![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)



![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
